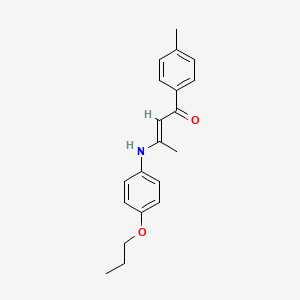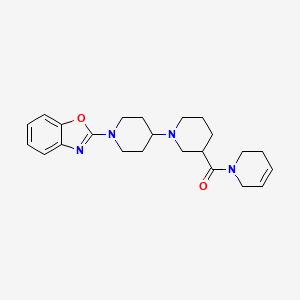
N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrimidine ring substituted with methyl groups and a fluorophenyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE typically involves the reaction of a pyrimidine derivative with a fluorophenyl guanidine precursor. Common synthetic routes may include:
Condensation Reactions: Combining 4,6-dimethylpyrimidine-2-amine with 3-fluorophenyl isocyanate under controlled conditions.
Catalytic Reactions: Using catalysts such as palladium or copper to facilitate the coupling of the pyrimidine and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium, copper, or other transition metals for facilitating reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in drug development for treating diseases.
Industry: Applications in materials science or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and fluorophenyl groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYL GUANIDINE: Lacks the fluorine atom, which may affect its biological activity.
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorophenyl group in N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE may enhance its stability, binding affinity, and overall biological activity compared to similar compounds.
Conclusion
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE is a compound with diverse potential applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable subject for further study.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXTVTCUXWGWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B5402179.png)
![4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5402188.png)

![(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5402194.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5402210.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)
![(6Z)-6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402260.png)

